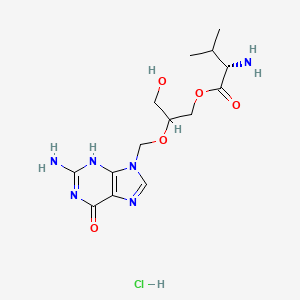

Hidrocloruro de vernakalant

Descripción general

Descripción

El hidrocloruro de vernakalant es un fármaco antiarrítmico de clase III utilizado principalmente para la conversión rápida de la fibrilación auricular a ritmo sinusal en adultos. Fue desarrollado por Cardiome Pharma y se comercializa bajo el nombre de Brinavess . Este compuesto es particularmente eficaz en el tratamiento de la fibrilación auricular de reciente aparición, lo que lo convierte en una herramienta valiosa en cardiología.

Aplicaciones Científicas De Investigación

El hidrocloruro de vernakalant tiene varias aplicaciones de investigación científica:

Cardiología: Se utiliza ampliamente en el tratamiento de la fibrilación auricular, proporcionando una conversión rápida al ritmo sinusal.

Farmacología: La investigación sobre su farmacocinética y farmacodinamia ayuda a comprender su eficacia y perfil de seguridad.

Química Medicinal: Los estudios se centran en mejorar su síntesis y desarrollar análogos con mejores perfiles terapéuticos.

Mecanismo De Acción

El hidrocloruro de vernakalant ejerce sus efectos bloqueando los canales de sodio dependientes del voltaje atrial de una manera dependiente de la dosis y la frecuencia. También inhibe la corriente de sodio tardía (INa), lo que afecta la conducción intraauricular . Además, bloquea las corrientes de potasio específicas de la aurícula, prolongando el período refractario y mejorando sus efectos antiarrítmicos .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Vernakalant hydrochloride interacts with various enzymes and proteins. It blocks currents in all phases of atrial action potential including atria-specific potassium currents (the ultra-rapid delayed rectifier and the acetylcholine dependent potassium currents) and prolongs the refractory period . It also blocks atrial voltage-gated sodium channels in a dose and frequency-dependent manner and inhibits late sodium current (INa) which confers its effect on intra-atrial conduction .

Cellular Effects

Vernakalant hydrochloride has significant effects on various types of cells and cellular processes. It dose-dependently prolongs atrial refractoriness, prolongs AV nodal conduction and refractoriness, and slightly prolongs QRS duration without significantly affecting ventricular refractory period . It also blocks atrial voltage-gated sodium channels and inhibits late sodium current, which confers its effect on intra-atrial conduction .

Molecular Mechanism

Vernakalant hydrochloride exerts its effects at the molecular level through various mechanisms. It blocks atrial voltage-gated sodium channels in a dose and frequency-dependent manner and inhibits late sodium current (INa), which confers its effect on intra-atrial conduction . This current blockade enhances and the onset of drug action accelerates in higher heart rate as the affinity of vernakalant for INa also increases .

Temporal Effects in Laboratory Settings

In clinical trials of vernakalant versus placebo, a statistically significant number of patients converted to normal sinus rhythm after receiving vernakalant . For patients with atrial fibrillation continuing for 3–72 hours, the median time to conversion was between 8 and 14 minutes, with 79% of those who converted remaining in sinus rhythm at 24 hours .

Dosage Effects in Animal Models

Vernakalant hydrochloride is a multiple ion channel blocker that exerts in vivo anti-fibrillatory (anti-arrhythmic) efficacy (ED 50 = 1.5 μmol/kg/min iv. against ischemia-induced arrhythmias in rats) via atrial-selective Kv1.5 blockage .

Metabolic Pathways

Vernakalant hydrochloride is mainly eliminated by CYP2D6 mediated O-demethylation in CYP2D6 extensive metabolisers . Glucuronidation is the main metabolism pathway in CYP2D6 poor metabolisers .

Transport and Distribution

Vernakalant hydrochloride displays low protein binding and the free fraction of vernakalant in human serum is 53-63% at concentration range of 1-5 μg/ml .

Métodos De Preparación

La síntesis del hidrocloruro de vernakalant implica varios pasos clave:

Protección Selectiva de Aminas: El material de partida se somete a una protección selectiva de aminas.

Adición Nucleofílica: Esto va seguido de una reacción de adición nucleofílica.

Sustitución Nucleofílica: El siguiente paso implica la sustitución nucleofílica.

Desprotección: El grupo amino protegido se desprotege entonces.

Ciclización: Se produce la ciclización del compuesto intermedio.

Reducción: El compuesto se reduce.

Formación de Sal: Finalmente, se forma la sal de hidrocloruro

Estos pasos se llevan a cabo en condiciones suaves, lo que hace que el proceso sea adecuado para la producción industrial. El uso de materiales de partida baratos y fácilmente disponibles aumenta aún más la viabilidad de la síntesis a gran escala.

Análisis De Reacciones Químicas

El hidrocloruro de vernakalant se somete a varios tipos de reacciones químicas:

Oxidación y Reducción: Estas reacciones son cruciales en la síntesis y modificación del compuesto.

Reacciones de Sustitución: Los reactivos comunes utilizados incluyen nucleófilos y electrófilos, que facilitan la sustitución de grupos funcionales.

Reacciones de Ciclización: Estas reacciones son esenciales para formar la estructura cíclica del compuesto.

Los principales productos formados a partir de estas reacciones incluyen varios intermediarios que se procesan posteriormente para obtener el compuesto final de this compound.

Comparación Con Compuestos Similares

El hidrocloruro de vernakalant es único en comparación con otros fármacos antiarrítmicos debido a su acción selectiva en los tejidos auriculares y sus mínimos efectos en los tejidos ventriculares. Compuestos similares incluyen:

Amiodarona: Otro antiarrítmico de clase III con efectos más amplios tanto en los tejidos auriculares como ventriculares.

La acción selectiva y la rápida aparición del this compound lo convierten en una opción preferida para el manejo agudo de la fibrilación auricular.

Propiedades

IUPAC Name |

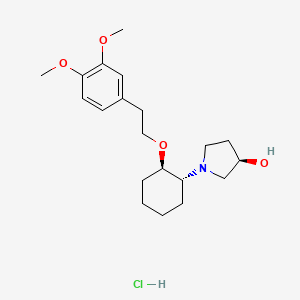

(3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO4.ClH/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21;/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3;1H/t16-,17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHYCBFEEFHTMK-IIUXMCBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCO[C@@H]2CCCC[C@H]2N3CC[C@H](C3)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30976007 | |

| Record name | 1-{2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748810-28-8, 605683-48-5 | |

| Record name | Vernakalant hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=748810-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 748810-28-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERNAKALANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G4J1ZD9UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

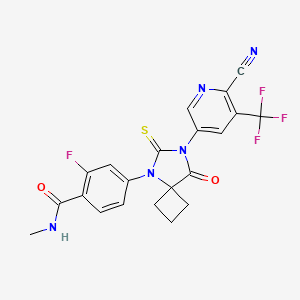

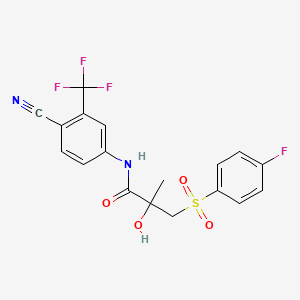

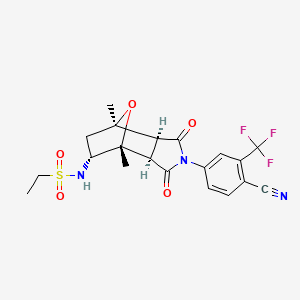

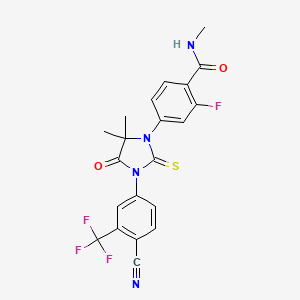

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid](/img/structure/B1683736.png)